![molecular formula C11H19NO2 B2961395 Ethyl 3-allylpiperidine-3-carboxylate CAS No. 170843-46-6](/img/structure/B2961395.png)
Ethyl 3-allylpiperidine-3-carboxylate
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Overview
Description
Ethyl 3-allylpiperidine-3-carboxylate is a chemical compound with the CAS Number: 170843-46-6 . It has a molecular weight of 197.28 . It is in liquid form .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for Ethyl 3-allylpiperidine-3-carboxylate is1S/C11H19NO2/c1-3-6-11(10(13)14-4-2)7-5-8-12-9-11/h3,12H,1,4-9H2,2H3
. This code represents the molecular structure of the compound. Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
Ethyl 3-allylpiperidine-3-carboxylate is a liquid . It has a molecular weight of 197.28 and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis of Complex Organic Compounds Ethyl 3-allylpiperidine-3-carboxylate serves as a precursor in the synthesis of complex organic molecules. For instance, it plays a role in the preparation of esters through reactions involving quaternary phosphonium salts, highlighting its utility in organic synthesis and the development of new synthetic methodologies (Mitsunobu & Yamada, 1967). Additionally, this compound is involved in phosphine-catalyzed annulation reactions, further demonstrating its versatility in the formation of functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).
Biological Activities Research into the biological activities of derivatives of Ethyl 3-allylpiperidine-3-carboxylate has uncovered potential therapeutic applications. For example, certain derivatives have shown antibacterial and antitubercular activities, highlighting their potential as leads for developing new antibiotics (Sekhar et al., 2020). This demonstrates the compound's utility not only in chemical synthesis but also in medicinal chemistry and drug discovery efforts.
Chemical Mechanisms and Catalysis Ethyl 3-allylpiperidine-3-carboxylate is also significant in studies focused on understanding chemical mechanisms and catalysis. Investigations into the catalytic carboxylation of olefins, for instance, have explored the use of related structures to facilitate reactions with CO2, offering insights into sustainable chemistry practices (Jevtovikj et al., 2015).
Material Science and Polymer Chemistry In the realm of material science and polymer chemistry, derivatives of Ethyl 3-allylpiperidine-3-carboxylate contribute to the development of innovative materials. For example, studies on carboxylate-ended poly(ethylene glycol) macromonomers, such as allylpolyethoxy carboxylate, have implications for inhibiting calcium phosphate and calcium sulfate, with potential applications in water treatment and other industrial processes (Fu et al., 2012).
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the future directions of Ethyl 3-allylpiperidine-3-carboxylate and other piperidine derivatives could involve further exploration of their potential applications in pharmaceuticals .
Mechanism of Action
Target of Action
Piperidine derivatives, which include ethyl 3-allylpiperidine-3-carboxylate, have been found to possess various biological activities . They have been observed to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that piperidine derivatives can regulate several crucial signaling pathways essential for the establishment of various conditions . These compounds can lead to inhibition of cell migration and help in cell cycle arrest, which inhibits the survivability of certain cells .
Biochemical Pathways
For instance, they can regulate pathways such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc .
Result of Action
Piperidine derivatives have been observed to inhibit cell migration and induce cell cycle arrest . This can potentially inhibit the survivability of certain cells.
properties
IUPAC Name |
ethyl 3-prop-2-enylpiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-3-6-11(10(13)14-4-2)7-5-8-12-9-11/h3,12H,1,4-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRAKZKJOKCEEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-allylpiperidine-3-carboxylate |
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